molecular formula C14H15N3O2 B3345556 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole CAS No. 106516-27-2

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole

Cat. No.: B3345556
CAS No.: 106516-27-2
M. Wt: 257.29 g/mol
InChI Key: MWJUXAHARLFJAN-UHFFFAOYSA-N
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Description

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole is a synthetic organic compound characterized by its unique structure, which includes a tetrahydropyridine ring fused to an indole core with a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole typically involves multi-step organic reactions

    Indole Core Synthesis: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Tetrahydropyridine Introduction: The tetrahydropyridine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone, under basic conditions.

    Nitration: The nitro group is typically introduced via nitration of the indole core using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the indole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

    Reduction of Nitro Group: Produces 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-amino-1H-indole.

    Substitution Reactions: Depending on the substituents introduced, various derivatives of the original compound can be synthesized.

Scientific Research Applications

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of nitric oxide synthase, it binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide and citrulline . This inhibition can modulate various biological pathways, including those involved in inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Lacks the nitro group, which may affect its reactivity and biological activity.

    5-nitro-1H-indole: Lacks the tetrahydropyridine moiety, which may influence its binding affinity and selectivity for certain targets.

Uniqueness

The presence of both the tetrahydropyridine ring and the nitro group in 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole makes it unique in terms of its chemical reactivity and potential biological activity. This dual functionality allows for a broader range of interactions with biological targets, enhancing its utility in medicinal chemistry and other research fields.

Properties

IUPAC Name

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-5-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-16-6-4-10(5-7-16)13-9-15-14-3-2-11(17(18)19)8-12(13)14/h2-4,8-9,15H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJUXAHARLFJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462725
Record name 3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106516-27-2
Record name 3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Nitroindole (2.6 g) was dissolved in anhydrous MeOH (100 ml), followed by N-methyl-4-piperidone (5 g) and NaOMe powder (5 g). The mixture was heated to reflux under N2 overnight. The mixture was concentrated in vacuo. The crude was partitioned between saturated NaHCO3 solution and EtOAc, the resulting organic layer was dried over MgSO4, filtered and concentrated in vacuo to afford a yellow solid. This solid was washed with EtOAc (5 mL) and MeOH (2 ml) to afford the title compound as a bright yellow solid. MS: 258 (M+1). Calc'd. for C14H15N3O2—257.29.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
NaOMe
Quantity
5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 5-nitroindole (38) (0.5 g, 3.083 mmol) in dry ethanol (5 mL) was treated with pyrrolidine (0.77 mL, 9.250 mmol), N-methyl-4-piperidone (0.75 mL, 6.167 mmol) at room temperature. The resulting solution was refluxed for 2 days. The reaction was brought to room temperature, the solid was filtered off, washed with ethanol (2×5 mL) and dried to obtain compound (39) (0.591 g, 75%). Solid decomposed at 215° C.; 1H NMR (DMSO-d6) δ 2.29 (s, 3H), 2.50-2.59 (m, 4H), 3.06-3.08 (m, 2H), 6.17 (br s, 1H), 7.55 (d, 1H, J=9.0 Hz), 7.66 (s, 1H), 8.01 (dd, 1H, J=2.1, 9.0 Hz), 8.68 (d, 1H, J=2.1 Hz), 11.86 (brs, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
75%

Synthesis routes and methods III

Procedure details

A solution of KOH (12 g, 213.21 mmol) in methanol (100 mL) was added to 5-nitro-1H-indole (15 g, 92.04 mmol) in a 250 mL flask. 1-methylpiperidin-4-one (13.7 g, 120.46 mmol) was then added dropwise with stirring, while cooling the reaction to 20° C. The resulting solution was stirred for 4 hours, while the temperature was maintained at 72° C. The reaction mixture was then cooled to 15° C., and the product was precipitated by the addition of water (100 mL). Filtration, followed by recrystallization of the residue from ethanol afforded 11 g (46%) of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole as a yellow solid.
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 10.38 gm 185 mMol) potassium hydroxide in 200 mL methanol were added 10.0 gm (61.7 mMol) 5-nitro-1H-indole followed by 13.96 gm (123 mMol) 1-methyl-4-piperidone. The mixture was heated to reflux for 4 days under a nitrogen atmosphere. The reaction mixture was then allowed to cool to ambient and the solid which formed filtered and washed with methanol. This solid was dried under vacuum at 50° C. The combined filtrates were then concentrated under reduced pressure and the residue subjected to flash chromatography, eluting with 92.5:7.5 dichloromethane:methanol. Fractions shown to contain product were combined and concentrated under reduced pressure. This solid was combined with that isolated directly from the reaction mixture to give 13.79 gm (87%) 5-nitro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.96 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole
Reactant of Route 2
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole
Reactant of Route 3
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole
Reactant of Route 4
Reactant of Route 4
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole
Reactant of Route 5
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole
Reactant of Route 6
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole

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